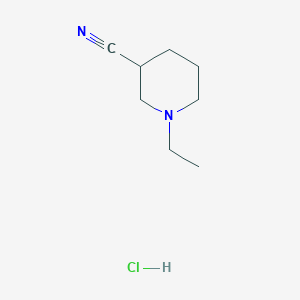

1-Ethylpiperidine-3-carbonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

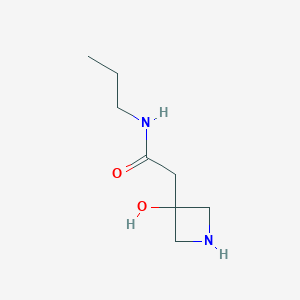

1-Ethylpiperidine-3-carbonitrile hydrochloride (CAS Number: 2126178-12-7) is a chemical compound that is widely used in various fields of research and industry . It has a molecular weight of 174.67 .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C8H14N2.ClH/c1-2-10-5-3-4-8(6-9)7-10;/h8H,2-5,7H2,1H3;1H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Hypophosphite Mediated Carbon-Carbon Bond Formation

A study by Graham, Murphy, and Coates (1999) explores the use of hypophosphorous acid and its corresponding 1-ethylpiperidine salt to mediate carbon-carbon bond-forming radical reactions in both aqueous and organic media. This method aims to avoid problems associated with traditional tributyltin hydride-based methodology, highlighting a cleaner approach to radical chemistry (Graham, Murphy, & Coates, 1999).

Synthesis of 3-Aminomethyl-3-fluoropiperidines

Van Hende et al. (2009) describe a synthetic route towards new 1-alkyl-3-aminomethyl-3-fluoropiperidines, important as building blocks in medicinal chemistry. The synthesis involves fluorination, transformation of ester moieties into different amides, and ring closure, resulting in 1-alkyl-3-fluoro-2-oxopiperidine-3-carbonitriles, which upon reduction yield the desired 3-aminomethyl-3-fluoropiperidines (Van Hende et al., 2009).

Fused Quinoline Heterocycles Synthesis

Mekheimer et al. (2008) worked on the synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones by reacting 2,4-dichloroquinoline-3-carbonitrile with 4-methylpiperidine. This process led to the formation of various N-alkylated quinolinones, demonstrating a method for creating fused heterocyclic compounds (Mekheimer et al., 2008).

Electrochemical CO₂ Reduction

A study by Sun et al. (2014) explores the modulation of electrochemical carbon dioxide reduction using the ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. This research highlights the catalytic effects of the medium in altering the products of CO2 reduction, showcasing an application in environmental chemistry (Sun et al., 2014).

Safety and Hazards

The compound has been classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

1-ethylpiperidine-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2.ClH/c1-2-10-5-3-4-8(6-9)7-10;/h8H,2-5,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACTVINFEFRDOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(diethylamino)-2-methylphenyl]-2-(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetamide](/img/structure/B2574827.png)

![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2574833.png)

![N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide](/img/structure/B2574837.png)

![N-(4-iodophenyl)-2-[(trifluoromethyl)sulfanyl]acetamide](/img/structure/B2574838.png)

![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2574841.png)

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2574843.png)

![1-({4'-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2574847.png)